2-(アセトキシメチル)アクリル酸メチル

説明

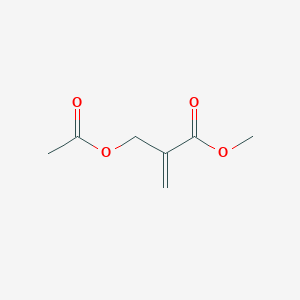

Methyl 2-(acetoxymethyl)acrylate is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-(acetoxymethyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(acetoxymethyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医療機器

アクリル酸エステル、特に2-(アセトキシメチル)アクリル酸メチルは、医療機器の製造に使用されています。 例えば、ポリ(メタクリル酸)ハイドロゲルは、眼内レンズやコンタクトレンズなどの眼科用用途に使用されています .

薬物送達システム

同じハイドロゲルは、細胞送達および薬物送達システムとしても使用されています . これらのアクリル酸エステルの特性により、薬物の制御放出が可能になり、この用途に最適です。

コーティング剤と塗料

アクリル酸エステルは、コーティング剤と塗料によく使用されます。 耐久性、柔軟性、環境要因に対する耐性を提供するため、自動車および建築用途の両方に最適です .

接着剤

アクリル酸エステルの特性により、接着剤にも適しています。 強力な結合を提供しながら、柔軟性を維持できます .

繊維

アクリル酸エステルは、繊維産業で使用されており、耐久性、柔軟性、環境要因に対する耐性を提供できます .

生体医用用途

上記の具体的な例に加えて、アクリル酸エステルは多くの生体医用用途があります。 骨セメントやコンタクトレンズなどの製造に使用されています .

生物活性

Methyl 2-(acetoxymethyl)acrylate (CAS No. 30982-08-2) is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and polymer science. This article explores the biological activity of this compound, focusing on its effects, mechanisms, and relevant case studies.

Chemical Structure and Properties

Methyl 2-(acetoxymethyl)acrylate has the molecular formula C₇H₁₀O₄. Its structure features an acrylate moiety with an acetoxymethyl substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of methyl 2-(acetoxymethyl)acrylate has been studied in various contexts, particularly in relation to its role as a precursor in synthetic pathways for biologically active compounds. Here are some key findings:

- Antimicrobial Activity : Some derivatives of methyl 2-(acetoxymethyl)acrylate have shown antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents. In vitro studies have demonstrated effectiveness against specific bacterial strains.

- Polymerization and Material Science : The compound is also significant in polymer chemistry, where it participates in radical polymerization processes. This property can lead to the development of materials with unique mechanical and thermal properties, which may have indirect biological implications in drug delivery systems or biocompatible materials.

- Synthesis of Bioactive Molecules : Methyl 2-(acetoxymethyl)acrylate serves as a building block for synthesizing various bioactive compounds, including alkaloids and other medicinally relevant structures. For instance, its use in synthesizing tropane derivatives has been documented, showcasing its utility in creating complex molecular architectures with potential pharmacological effects .

Case Studies and Research Findings

-

Synthesis of Tropane Alkaloids :

A study highlighted the use of methyl 2-(acetoxymethyl)acrylate as a radical acceptor in the synthesis of tropane alkaloids via a photoredox catalysis approach. This method yielded bicyclic structures that are valuable in medicinal chemistry due to their diverse biological activities . -

Antimicrobial Properties :

Research has indicated that certain derivatives exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus. The mechanism involves disruption of microbial cell membranes, leading to cell lysis . -

Polymer Applications :

The compound's ability to undergo radical polymerization has been utilized to create elastomeric materials with rapid stress relaxation properties. These materials can be applied as adhesives or coatings, demonstrating the compound's versatility beyond direct biological activity .

Data Table: Biological Activities and Applications

特性

IUPAC Name |

methyl 2-(acetyloxymethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-5(7(9)10-3)4-11-6(2)8/h1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOQCGSCOCUDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437970 | |

| Record name | METHYL 2-(ACETOXYMETHYL)ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30982-08-2 | |

| Record name | METHYL 2-(ACETOXYMETHYL)ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。